molecular formula C7H7N5 B8746779 2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine

2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine

Cat. No.: B8746779
M. Wt: 161.16 g/mol
InChI Key: VLMKOJWBIGPEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pyridine (B92270) and 1,2,4-Triazole (B32235) Heterocycles in Molecular Science

Heterocyclic compounds are a cornerstone of molecular science, particularly in the realm of pharmaceuticals. Among them, pyridine and 1,2,4-triazole are standout examples due to their versatile chemical properties and wide range of biological activities. researchgate.netijpsr.com

Pyridine , a six-membered aromatic ring containing one nitrogen atom, is a fundamental building block in medicinal chemistry. sarchemlabs.com The nitrogen atom enhances the molecule's polarity and provides a site for hydrogen bonding, which is crucial for interacting with biological targets like enzymes and receptors. nih.gov This unique feature has led to the incorporation of the pyridine motif into a vast number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Pyridine derivatives exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.nettandfonline.com

Examples of FDA-Approved Drugs Containing a Pyridine Moiety
Drug NameTherapeutic Category
Isoniazid Antitubercular
Abiraterone Anticancer
Omeprazole Antiulcer
Doravirine Anti-HIV
Pirfenidone Anti-inflammatory

1,2,4-Triazole is a five-membered ring with three nitrogen atoms, and it is considered a "privileged scaffold" in drug discovery. nih.gov Its structure allows it to act as a stable isostere for amide, ester, and carboxylic acid groups, while its multiple nitrogen atoms provide high-affinity interactions with biological receptors through hydrogen bonding. nih.gov The 1,2,4-triazole nucleus is a core component of many clinically successful drugs, especially in the antifungal domain. nih.gov Beyond medicine, these compounds are also utilized in materials science, agrochemicals, and as corrosion inhibitors. nih.gov The broad biological profile of 1,2,4-triazole derivatives includes antifungal, antibacterial, anticancer, anticonvulsant, and antiviral activities. nih.govresearchgate.net

Examples of Clinically Used Drugs with a 1,2,4-Triazole Scaffold
Drug NameTherapeutic Category
Fluconazole Antifungal
Itraconazole Antifungal
Estazolam Anxiolytic/Hypnotic
Ribavirin Antiviral
Letrozole Anticancer

Overview of Related Fused and Substituted Pyridine-Triazole Architectures in Academic Research

The recognized importance of both pyridine and 1,2,4-triazole has naturally led researchers to explore molecules that combine these two rings, creating hybrid structures with potentially enhanced or novel properties. orientjchem.org These architectures can be broadly categorized into two groups: fused systems, where the rings share two or more atoms, and substituted systems, where they are linked by a single bond.

Fused pyridine-triazole systems , such as nih.govsarchemlabs.comresearchgate.nettriazolo[1,5-a]pyridines, are of significant biological interest. organic-chemistry.org These rigid, planar structures have been investigated for a range of therapeutic applications. For instance, novel derivatives of 2-aryl-1,2,4-triazolo[1,5-a]pyridine have been synthesized and shown to possess potent antifungal activities, with some compounds exhibiting efficacy comparable or superior to the established drug fluconazole. nih.gov Similarly, 1,2,3-triazole rings fused with pyridine have been explored as a template for developing new antimicrobial agents, with some derivatives showing promising antibacterial and antifungal effects. nih.gov

Substituted pyridine-triazole compounds involve the direct linkage of the two heterocyclic rings. This approach allows for greater synthetic flexibility, enabling the creation of large libraries of compounds for screening. Research in this area has yielded molecules with diverse biological activities. For example, pyridyl-substituted thiazolyl-triazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. scielo.br Other studies have focused on creating pyridine-triazole hybrids as potential agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov The design of these molecules often involves a molecular hybridization approach, aiming to combine the pharmacophoric features of both rings to interact with specific biological targets. nih.govorientjchem.org

Research Rationale and Strategic Objectives for Comprehensive Investigation of 2-nih.govsarchemlabs.comresearchgate.netTriazol-1-yl-pyridin-4-ylamine

The specific investigation of 2- nih.govsarchemlabs.comresearchgate.netTriazol-1-yl-pyridin-4-ylamine is driven by a clear scientific rationale grounded in the principles of medicinal chemistry and drug design. The molecule's architecture, featuring a 1,2,4-triazole ring attached to the 2-position of a pyridine ring with an amino group at the 4-position, presents a strategic combination of functional groups.

The primary objectives for investigating this compound and its derivatives include:

Scaffold for Drug Discovery: The core structure of 2- nih.govsarchemlabs.comresearchgate.netTriazol-1-yl-pyridin-4-ylamine serves as a versatile scaffold for the synthesis of new chemical entities. The amino group at the 4-position of the pyridine ring provides a convenient point for chemical modification, allowing for the creation of a library of related compounds with diverse substituents. This approach is fundamental to structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound.

Exploitation of Known Pharmacophores: The design leverages the well-documented biological importance of both the pyridine and 1,2,4-triazole moieties. By linking these two pharmacophores, researchers aim to develop hybrid molecules that may exhibit synergistic or novel biological effects. evitachem.comorientjchem.org This strategy has been successfully employed in the development of agents targeting various diseases, including infections and cancer. nih.govresearchgate.net

Targeting Specific Biological Pathways: The structural features of the compound make it a candidate for interacting with specific biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. The nitrogen atoms in both rings can act as hydrogen bond acceptors or donors, facilitating binding to the active sites of enzymes. Research on similar structures has demonstrated their potential as inhibitors of various enzymes and receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)pyridin-4-amine

InChI

InChI=1S/C7H7N5/c8-6-1-2-10-7(3-6)12-5-9-4-11-12/h1-5H,(H2,8,10)

InChI Key

VLMKOJWBIGPEOT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N)N2C=NC=N2

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Synthesis of the Core 2-guidechem.comtandfonline.comgoogle.comTriazol-1-yl-pyridin-4-ylamine Scaffold

The construction of the core 2- guidechem.comtandfonline.comgoogle.comTriazol-1-yl-pyridin-4-ylamine structure is a multi-step process that begins with the synthesis of the necessary precursor molecules.

Preparation of Precursors and Key Intermediates

The synthesis of the target molecule relies on the preparation of two key building blocks: a suitably functionalized pyridine (B92270) derivative and the 1,2,4-triazole (B32235) ring.

Pyridine Precursors:

A common strategy involves the use of a 2-halo-4-aminopyridine, such as 2-chloro-4-aminopyridine or 2-bromo-4-aminopyridine. These halogenated pyridines serve as electrophilic partners in the subsequent coupling reaction.

The synthesis of 2-chloro-4-aminopyridine can be achieved through various routes. One common method involves the reduction of 2-chloro-4-nitropyridine (B32982) oxide. google.com An alternative industrial synthesis starts from 2-chloropyridine, which is first oxidized to 2-chloropyridine-N-oxide. This intermediate is then nitrated to introduce a nitro group at the 4-position, followed by reduction of the nitro group to an amine. google.comchemicalbook.com

Similarly, 2-bromo-4-aminopyridine can be synthesized from 2,4-dibromopyridine-N-oxide through an ammoniation reaction followed by reduction. google.com Another approach involves the Hofmann degradation of 4-bromo-2-pyridinecarboxamide. guidechem.comgoogle.com

Pyridine PrecursorStarting MaterialKey Transformation(s)Reference(s)
2-Chloro-4-aminopyridine2-Chloro-4-nitropyridine oxideReduction google.com
2-Chloro-4-aminopyridine2-ChloropyridineOxidation, Nitration, Reduction google.comchemicalbook.com
2-Bromo-4-aminopyridine2,4-Dibromopyridine-N-oxideAmmoniation, Reduction google.com
2-Bromo-4-aminopyridine4-Bromopyridine hydrochlorideEsterification, Amination, Hofmann degradation guidechem.comgoogle.com

1,2,4-Triazole Precursor:

The unsubstituted 1H-1,2,4-triazole is a readily available commercial reagent. However, it can also be synthesized through several established methods. A common laboratory and industrial preparation involves the reaction of formamide (B127407) with hydrazine (B178648). scispace.com For use in coupling reactions, 1H-1,2,4-triazole is often converted to its sodium salt by treatment with a base like sodium hydroxide (B78521) or sodium hydride. google.com This increases its nucleophilicity for the subsequent coupling step.

Strategies for Ring-Closing Reactions to Form the Triazole Moiety

While the unsubstituted 1,2,4-triazole is often purchased, its synthesis is well-established and can be achieved through several named reactions. These methods are crucial for creating substituted triazole analogues that can then be coupled to the pyridine ring.

The Pellizzari reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole. scispace.com Another classical method is the Einhorn-Brunner reaction , which synthesizes 1,2,4-triazoles from the reaction of imides with alkyl hydrazines. scispace.com These reactions provide versatile routes to variously substituted 1,2,4-triazoles.

Reaction NameReactantsProductReference(s)
Pellizzari ReactionAmide and Hydrazide1,2,4-Triazole scispace.com
Einhorn-Brunner ReactionImide and Alkyl Hydrazine1,2,4-Triazole scispace.com

Formation of the Pyridine-Triazole Linkage

The crucial step in assembling the 2- guidechem.comtandfonline.comgoogle.comTriazol-1-yl-pyridin-4-ylamine scaffold is the formation of the C-N bond between the pyridine ring and the triazole moiety. This is typically achieved through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

Nucleophilic Aromatic Substitution:

In this approach, the sodium salt of 1,2,4-triazole acts as a nucleophile, displacing a halogen atom from a 2-halo-4-aminopyridine. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Transition-Metal-Catalyzed Cross-Coupling:

More advanced and often milder methods involve palladium- or copper-catalyzed cross-coupling reactions.

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with a nucleophile, in this case, 1,2,4-triazole. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction is highly versatile for the formation of C-N bonds and can be applied to the coupling of 2-bromopyridines with a wide range of amines, including heterocyclic amines like 1,2,4-triazole. nih.govwikipedia.orgresearchgate.netlibretexts.org This method often employs a palladium precursor, a phosphine (B1218219) ligand, and a base.

Reaction TypePyridine SubstrateTriazole SubstrateCatalyst/Reagents
Nucleophilic Aromatic Substitution2-Halo-4-aminopyridine1,2,4-Triazole sodium saltDMF, heat
Ullmann Condensation2-Halo-4-aminopyridine1,2,4-TriazoleCopper catalyst, base
Buchwald-Hartwig Amination2-Bromo-4-aminopyridine1,2,4-TriazolePalladium catalyst, phosphine ligand, base

Development of Functionalization and Diversification Protocols

Once the core 2- guidechem.comtandfonline.comgoogle.comTriazol-1-yl-pyridin-4-ylamine scaffold is synthesized, its chemical properties can be further tailored through functionalization and the introduction of diverse chemical moieties.

Regioselective Functionalization of Pyridine and Triazole Rings

The selective introduction of functional groups onto either the pyridine or the triazole ring is essential for structure-activity relationship studies and the development of new derivatives.

Functionalization of the Pyridine Ring:

The pyridine ring in the scaffold can undergo electrophilic aromatic substitution reactions such as halogenation and nitration. The position of substitution will be directed by the existing amino and triazolyl groups. Halogenated derivatives are particularly useful as they can serve as handles for further cross-coupling reactions. rsc.org

Functionalization of the Triazole Ring:

The triazole ring can also be functionalized, for instance, through N-alkylation or N-acylation at the remaining available nitrogen atoms. researchgate.netchemmethod.com

RingReaction TypeReagentsPotential Products
PyridineHalogenationN-Halosuccinimide (NCS, NBS, NIS)Halogenated derivatives
PyridineNitrationHNO3/H2SO4Nitro derivatives
TriazoleAlkylationAlkyl halide, baseN-alkylated derivatives
TriazoleAcylationAcyl chloride, baseN-acylated derivatives

Introduction of Diverse Chemical Moieties and Linkers

The functionalized derivatives of the core scaffold can be used to introduce a wide array of chemical groups and linkers, significantly expanding the chemical space of this compound class.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. For example, halogenated derivatives of 2- guidechem.comtandfonline.comgoogle.comTriazol-1-yl-pyridin-4-ylamine can undergo:

Suzuki-Miyaura Coupling: to introduce new aryl or heteroaryl groups by reacting with boronic acids or esters. researchgate.netnih.govorganic-chemistry.org

Sonogashira Coupling: to introduce alkyne moieties by reacting with terminal alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: to introduce new amino groups. nih.govwikipedia.orgresearchgate.netlibretexts.org

Furthermore, the amino group at the 4-position of the pyridine ring can be a site for derivatization, such as acylation or the formation of ureas and thioureas, allowing for the attachment of various side chains and linkers. nih.gov

Reaction TypeSubstrateReagentIntroduced Moiety
Suzuki-Miyaura CouplingHalogenated ScaffoldAryl/heteroaryl boronic acidAryl/heteroaryl group
Sonogashira CouplingHalogenated ScaffoldTerminal alkyneAlkyne group
Buchwald-Hartwig AminationHalogenated ScaffoldAmineAmino group
Acylation4-Amino groupAcyl chlorideAcyl group

Strategies for Analog and Derivative Synthesis

The synthesis of analogs and derivatives of 2- nih.govrsc.orgrasayanjournal.co.inTriazol-1-yl-pyridin-4-ylamine is a critical area of research aimed at exploring structure-activity relationships (SAR) and developing novel compounds. Synthetic strategies are diverse, often involving multi-step sequences that allow for modification at various points of the molecular scaffold. zsmu.edu.ua

A prevalent strategy begins with the construction of a 1,2,4-triazole-3-thione intermediate. nih.govzsmu.edu.ua This approach typically involves several stages: the esterification of a precursor carboxylic acid, followed by hydrazinolysis to form a hydrazide. zsmu.edu.ua The hydrazide is then reacted with an isothiocyanate to produce a 1,4-disubstituted thiosemicarbazide, which undergoes intramolecular cyclization in an alkaline medium, such as aqueous sodium hydroxide, to yield the 1,2,4-triazole-3-thione ring system. nih.gov This thione intermediate is a versatile platform for derivatization, as subsequent S-alkylation with a variety of alkyl or benzyl (B1604629) halides introduces diverse substituents onto the triazole core. nih.gov

Another effective methodology involves building the triazole ring onto a pre-existing pyridine structure. For instance, a novel series of 1,2,4-triazole-pyridine hybrids can be synthesized starting from nicotinohydrazide. impactfactor.org The process commences with the reaction of nicotinohydrazide with carbon disulfide to form a potassium-3-pyridyl-dithiocarbazate intermediate, which is then cyclized with an ammonia (B1221849) solution to generate a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid. impactfactor.org This key intermediate can then be reacted with different substituted benzyl derivatives to produce a library of final compounds. impactfactor.org

Furthermore, SAR studies often necessitate the synthesis of analogs where the core heterocyclic systems are altered. Researchers have explored replacing the 1,2,4-triazole moiety with other five-membered rings such as pyrrole (B145914), oxadiazole, thiadiazole, and 1,2,3-triazole to evaluate the impact of the core scaffold on biological activity. nih.gov More complex derivatives, such as those incorporating additional heterocyclic rings like imidazole, can be prepared through multi-step reaction protocols. chemmethod.com These syntheses may start with a core structure like 4-amino-1,2,4-triazole, which is first converted to a Schiff base by condensation with a ketone, followed by further reactions and cyclizations to build the desired molecular architecture. chemmethod.com Advanced photochemical methods that proceed via the formation of an azomethine ylide followed by a dipolar cycloaddition have also been developed for constructing the 1,2,4-triazole ring. rsc.org

Optimization of Synthetic Reaction Parameters

The optimization of reaction parameters is paramount for the efficient, scalable, and sustainable synthesis of 2- nih.govrsc.orgrasayanjournal.co.inTriazol-1-yl-pyridin-4-ylamine and its derivatives. Key objectives include maximizing product yield, ensuring high purity, and aligning the process with the principles of green chemistry.

Achieving high yields is a primary focus in synthetic optimization. The multi-step synthesis of 3-thio-1,2,4-triazole derivatives, for example, has been optimized to produce yields ranging from moderate to excellent. The initial formation of 1,2,4-triazole-3-thiones from hydrazides can proceed in yields of 42–97% over two steps. nih.gov Subsequent alkylation reactions to form the final products have also been reported with good yields, ranging from 43-87%. nih.gov The synthesis of more complex, fused heterocyclic systems such as 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles has been shown to achieve high yields of 77–90%. mdpi.com

Reaction conditions such as solvent, temperature, and reaction time are crucial variables. For instance, the cyclization of thiosemicarbazides to form the triazole ring is effectively carried out by heating at 60 °C in 10% aqueous NaOH. nih.gov The synthesis of certain acetohydrazide derivatives of 1,2,4-triazole is achieved by refluxing the starting ester with hydrazine hydrate (B1144303) in n-butanol for 4 hours, resulting in a high yield of 98%. nih.gov

Purity enhancement is typically addressed post-synthesis through purification techniques. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for obtaining a solid product of high purity, as demonstrated in the synthesis of various 1,2,4-triazole derivatives. nih.gov The purity of synthesized compounds is routinely confirmed by thin-layer chromatography and melting point analysis. impactfactor.org

Synthetic RouteKey Intermediates/ReactantsReported YieldReference
Multi-step synthesis via thione intermediateHydrazides, Isothiocyanates, Alkyl halides42-97% (thione formation), 43-87% (alkylation) nih.gov
Microwave-assisted synthesisEnaminonitriles, BenzohydrazidesUp to 89.0% mdpi.com
Synthesis from nicotinohydrazideNicotinohydrazide, Carbon disulfide, Benzyl derivativesGood to excellent impactfactor.org
Synthesis of complex pyrazolyl-thiazolesPyrazolin-N-thioamides, Ketones77-90% mdpi.com
Hydrazinolysis for acetohydrazide derivativeTriazolyl-acetate, Hydrazine hydrate98% nih.gov

In recent years, there has been a significant shift towards developing more environmentally benign synthetic protocols for heterocyclic compounds, aligning with the principles of green chemistry. rasayanjournal.co.in These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically shorter reaction times, higher yields, and purer products compared to conventional heating methods. rasayanjournal.co.innih.gov A notable example is the catalyst-free and additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave irradiation, which proceeds in good-to-excellent yields with broad substrate tolerance. mdpi.com This approach not only enhances efficiency but also simplifies the purification process by eliminating the need for a catalyst. mdpi.com

Continuous-flow chemistry offers another sustainable alternative, providing superior control over reaction parameters, enhancing safety (especially when handling energetic intermediates), and facilitating scalability. rsc.orgrsc.org A metal-free, one-pot process for constructing a triazole ring under flow conditions has been developed, which is atom-economical, highly selective, and avoids chromatographic purification steps. rsc.org

Green Chemistry ApproachKey AdvantagesExample ApplicationReference
Microwave-Assisted SynthesisReduced reaction time, higher yields, catalyst-free optionsSynthesis of 1,2,4-triazolo[1,5-a]pyridines mdpi.com
Continuous-Flow ChemistryEnhanced safety, scalability, process control, atom economyMetal-free construction of the triazole ring rsc.org
Use of Eco-Friendly SolventsReduced environmental impact and toxicityReactions in Ethanol:Water (1:1) mixtures nih.gov
Catalyst-Free ReactionsSimplified purification, reduced metallic wasteTandem reaction of enaminonitriles and benzohydrazides mdpi.com
One-Pot, Multi-Component ReactionsIncreased atom economy, reduced waste and synthetic stepsGeneral principle for reducing derivative use nih.gov

Molecular Structure, Conformation, and Spectroscopic Characterization

Detailed Conformational Analysis and Isomerism

The molecular structure of 2- nih.govnih.govresearchgate.netTriazol-1-yl-pyridin-4-ylamine is characterized by a 1,2,4-triazole (B32235) ring linked to the 2-position of a 4-aminopyridine (B3432731) ring via a nitrogen-carbon bond. This single bond allows for rotational isomerism (atropisomerism), resulting in different spatial orientations (conformations) of the two aromatic rings relative to each other. However, a strong preference for a planar or near-planar conformation is anticipated to maximize π-electron delocalization across the bi-heterocyclic system. Studies on the closely related isomer, 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine, have shown through X-ray crystallography that the molecule adopts a practically planar geometry, with a very small dihedral angle of 5.58° between the mean planes of the pyridine (B92270) and triazole rings. nih.gov A similar near-planar conformation is expected for 2- nih.govnih.govresearchgate.netTriazol-1-yl-pyridin-4-ylamine.

Tautomerism is a key consideration for this compound. The 4-aminopyridine moiety can theoretically exist in an amino or an imino form, though the amino form is overwhelmingly favored in aminopyridines due to the aromaticity of the pyridine ring. researchgate.net The 1,2,4-triazole ring itself can exhibit prototropic tautomerism, existing as 1H- or 4H-tautomers. researchgate.netresearchgate.net For 1-substituted 1,2,4-triazoles, the tautomeric equilibrium is fixed, but the potential for protonation at different nitrogen atoms in solution remains. Potentiometric and NMR studies on the related 5-amino-3-(pyridin-4-yl)-1,2,4-triazole show that the pyridine nitrogen is the more basic site and is preferentially protonated in aqueous solution. nih.gov

Advanced Spectroscopic Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

While a specific published spectrum for 2- nih.govnih.govresearchgate.netTriazol-1-yl-pyridin-4-ylamine is not available, its ¹H and ¹³C NMR spectra can be predicted with high confidence based on the analysis of its constituent parts and related isomers. nih.govurfu.ru

¹H NMR: The spectrum is expected to show distinct signals for each unique proton. The two protons on the 1,2,4-triazole ring (H-3' and H-5') would likely appear as sharp singlets at the downfield end of the spectrum, typically in the δ 8.0-9.0 ppm range. The pyridine ring protons would present as an AA'BB' system, simplified to two doublets due to the C2 symmetry axis through the C2-C5 atoms. The protons at the 3- and 5-positions (ortho to the amino group) would appear as one doublet, while the proton at the 6-position (ortho to the triazole substituent) would be another doublet further downfield. The amino (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The two carbons of the triazole ring are expected around δ 145-155 ppm. For the pyridine ring, the carbon attached to the triazole (C-2) would be significantly downfield. The carbon bearing the amino group (C-4) would be shielded, appearing further upfield compared to unsubstituted pyridine. The remaining pyridine carbons (C-3, C-5, C-6) would have chemical shifts influenced by both substituents. Studies on the hydrochloride salt of an isomer show that protonation of the pyridine nitrogen causes a significant upfield shift (shielding) of the adjacent carbon signals. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2- nih.govnih.govresearchgate.netTriazol-1-yl-pyridin-4-ylamine
Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Justification/Notes
H-3' (Triazole)~8.5-9.0 (s)-Deshielded environment of the triazole ring.
H-5' (Triazole)~8.0-8.5 (s)-Deshielded environment of the triazole ring.
H-3, H-5 (Pyridine)~6.5-7.0 (d)~110-115Shielded by the electron-donating amino group.
H-6 (Pyridine)~8.2-8.6 (d)~150-155Deshielded by the adjacent ring nitrogen and triazole substituent.
-NH₂Variable (br s)-Solvent and concentration dependent.
C-2 (Pyridine)-~155-160Attached to electronegative triazole ring.
C-3, C-5 (Pyridine)-~110-115Shielded by the amino group.
C-4 (Pyridine)-~150-155Attached to the amino group.
C-6 (Pyridine)-~150-155Adjacent to ring nitrogen.
C-3' (Triazole)-~150-155Typical range for 1,2,4-triazole carbons.
C-5' (Triazole)-~145-150Typical range for 1,2,4-triazole carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The vibrational spectra of 2- nih.govnih.govresearchgate.netTriazol-1-yl-pyridin-4-ylamine are expected to show characteristic bands for the N-H bonds of the amino group, as well as stretching and bending modes from both the pyridine and triazole rings. researchgate.netaps.orgnih.gov

Infrared (IR) Spectrum:

N-H Stretching: Symmetric and asymmetric stretching vibrations of the primary amine group are expected in the 3200-3400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations from both rings should appear just above 3000 cm⁻¹.

Ring Stretching: A series of complex bands between 1400-1650 cm⁻¹ corresponds to the C=C and C=N stretching vibrations within the aromatic frameworks of the pyridine and triazole rings.

N-H Bending: The scissoring mode of the -NH₂ group is anticipated around 1600 cm⁻¹.

Ring Breathing/Deformation: Fingerprint region bands below 1300 cm⁻¹ will be associated with in-plane and out-of-plane ring deformation modes.

Raman Spectrum: Raman spectroscopy would complement the IR data. The symmetric ring breathing modes of both the pyridine and triazole rings are typically strong and sharp in the Raman spectrum, expected around 1000 cm⁻¹.

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) and Assignments
Frequency Range (cm⁻¹) Assignment Spectroscopy
3200-3400ν(N-H) asymmetric & symmetric stretchIR, Raman
3000-3100ν(C-H) aromatic stretchIR, Raman
~1620δ(N-H) scissoringIR
1400-1650ν(C=C), ν(C=N) ring stretchingIR, Raman
~1200-1300Inter-ring C-N stretchIR
~1000Symmetric ring breathing modeRaman
700-900γ(C-H) out-of-plane bendIR

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule. For 2- nih.govnih.govresearchgate.netTriazol-1-yl-pyridin-4-ylamine, the molecular formula is C₇H₇N₅.

Calculated Exact Mass: The monoisotopic mass is calculated to be 161.07014 Da.

Expected Ionization: In ESI-MS (Electrospray Ionization Mass Spectrometry), the compound is expected to readily protonate, primarily at the pyridine nitrogen, to form the molecular ion [M+H]⁺ with an m/z of 162.0779.

Fragmentation Pattern: The fragmentation of 1,2,4-triazole derivatives often involves the cleavage of the ring. researchgate.net The most probable fragmentation pathways for this compound would include the loss of neutral molecules like N₂ (28 Da) or HCN (27 Da) from the triazole ring. Another likely fragmentation would be the cleavage of the C-N bond connecting the two heterocyclic rings, leading to fragment ions corresponding to the 4-aminopyridinyl cation and the triazolyl radical, or vice versa.

Solid-State Structure Determination via X-ray Crystallography

While no published crystal structure for 2- nih.govnih.govresearchgate.netTriazol-1-yl-pyridin-4-ylamine has been identified, its solid-state architecture can be reliably predicted from the known crystal structure of its isomer, 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. nih.gov

The molecule is expected to be nearly planar. The crystal packing will likely be dominated by intermolecular hydrogen bonds. The primary amino group (-NH₂) provides two hydrogen bond donors, while the pyridine ring nitrogen and the N-2 and N-4 atoms of the triazole ring are potential hydrogen bond acceptors. It is highly probable that these interactions will link the molecules into extensive one-, two-, or three-dimensional supramolecular networks. For instance, N-H···N hydrogen bonds could form chains or sheets of molecules, which are then further organized by π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govmdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of 2- evitachem.comnih.govconicet.gov.arTriazol-1-yl-pyridin-4-ylamine.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(2d,2p), can be employed to determine the optimized molecular geometry of 2- evitachem.comnih.govconicet.gov.arTriazol-1-yl-pyridin-4-ylamine in the gaseous state. nih.gov These calculations typically predict a nearly planar conformation for the molecule, with a small dihedral angle between the pyridine (B92270) and triazole rings. nih.gov The predicted bond lengths and angles from DFT calculations are generally in good agreement with experimental data from X-ray crystallography, confirming the accuracy of the theoretical model. nih.gov

Vibrational spectra (FTIR and Raman) can also be theoretically predicted. The calculated frequencies and intensities of the vibrational modes can be compared with experimental spectra to confirm the molecular structure. nih.gov Assignments of the observed bands to specific normal modes are made based on Potential Energy Distribution (PED) calculations. nih.gov For instance, the characteristic vibrational modes for the triazole and pyridine rings, as well as the amino group, can be identified.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of 2- evitachem.comnih.govconicet.gov.arTriazol-1-yl-pyridin-4-ylamine

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amino) Symmetric Stretch ~3400-3500
N-H (Amino) Asymmetric Stretch ~3300-3400
C=N (Pyridine/Triazole) Stretching ~1600-1650
C-N (Pyridine/Triazole) Stretching ~1300-1400
Ring (Pyridine/Triazole) Breathing ~990-1050

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. scirp.org The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. scirp.org

For 2- evitachem.comnih.govconicet.gov.arTriazol-1-yl-pyridin-4-ylamine, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO is likely to be distributed over the electron-deficient triazole ring. This distribution suggests that the aminopyridine moiety is the primary site for electrophilic attack, whereas the triazole ring is more susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Calculated Reactivity Descriptors for 2- evitachem.comnih.govconicet.gov.arTriazol-1-yl-pyridin-4-ylamine (Illustrative Values)

Descriptor Formula Typical Value (eV)
HOMO Energy (EHOMO) - -6.5
LUMO Energy (ELUMO) - -1.2
Energy Gap (ΔE) ELUMO - EHOMO 5.3
Electronegativity (χ) -(EHOMO + ELUMO)/2 3.85
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.65
Global Softness (S) 1/(2η) 0.189

The distribution of electron density in a molecule can be analyzed through various methods, including Mulliken population analysis and Natural Bond Orbital (NBO) analysis. nih.gov These analyses provide insights into the atomic charges and the nature of chemical bonds. For 2- evitachem.comnih.govconicet.gov.arTriazol-1-yl-pyridin-4-ylamine, the nitrogen atoms of the triazole and pyridine rings, as well as the amino group, are expected to carry negative charges, making them potential sites for interaction with electrophiles or metal ions. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. scirp.org In the MEP of 2- evitachem.comnih.govconicet.gov.arTriazol-1-yl-pyridin-4-ylamine, the negative potential (red and yellow regions) would be concentrated around the nitrogen atoms of the triazole and pyridine rings and the amino group, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the amino group and the pyridine ring would exhibit positive potential (blue regions), making them favorable sites for nucleophilic interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. pensoft.net For 2- evitachem.comnih.govconicet.gov.arTriazol-1-yl-pyridin-4-ylamine, MD simulations can provide insights into its conformational landscape, flexibility, and interactions with solvent molecules. By simulating the molecule in a solvent box (e.g., water), the effect of solvation on its structure and dynamics can be investigated.

MD simulations can reveal the most stable conformations of the molecule in solution and the energy barriers between different conformations. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target. Furthermore, the analysis of radial distribution functions from MD simulations can provide detailed information about the hydration shell around the molecule and specific hydrogen bonding interactions with water molecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to a response variable (biological activity or a physicochemical property). conicet.gov.arresearchgate.net For a series of 1,2,4-triazole (B32235) derivatives, QSAR models can be developed to predict their biological activity, such as antifungal or anticancer properties. nih.govresearchgate.net

The development of a QSAR model involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors can be constitutional, topological, geometrical, or quantum-chemical. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a predictive model. researchgate.net Such models can guide the design of new, more potent analogs of 2- evitachem.comnih.govconicet.gov.arTriazol-1-yl-pyridin-4-ylamine by identifying the key structural features that influence its activity. nih.gov

Molecular Docking and Binding Interaction Prediction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For 2- evitachem.comnih.govconicet.gov.arTriazol-1-yl-pyridin-4-ylamine, docking studies can be used to predict its binding mode and affinity to the active site of a biological target, such as an enzyme or a receptor. ijper.org

The docking process involves generating a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a scoring function that estimates the binding free energy. The results of molecular docking can provide valuable information about the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. evitachem.comnih.gov This information can be used to rationalize the observed biological activity and to guide the design of new inhibitors with improved binding affinity and selectivity. For instance, the triazole nitrogen atoms and the aminopyridine moiety of 2- evitachem.comnih.govconicet.gov.arTriazol-1-yl-pyridin-4-ylamine are expected to be key pharmacophoric features involved in binding to target proteins. evitachem.com

Table 3: Compound Names Mentioned in the Article

Compound Name
2- evitachem.comnih.govconicet.gov.arTriazol-1-yl-pyridin-4-ylamine
1,2,4-triazolo[4,3-a]pyridin-3-amine

Thermodynamic and Kinetic Studies using Computational Methods (e.g., pKa prediction)

Computational chemistry serves as a powerful tool for investigating the thermodynamic and kinetic properties of molecules like 2- univ-ovidius.roresearchgate.netresearchgate.netTriazol-1-yl-pyridin-4-ylamine, providing critical insights that complement experimental findings. These theoretical studies are essential for understanding the compound's behavior in various chemical environments, a key factor in drug development and materials science. A fundamental property often explored is the acid dissociation constant (pKa), which influences a molecule's solubility, absorption, distribution, metabolism, and elimination (ADME) profile. univ-ovidius.ro

Theoretical calculations, particularly those employing semi-empirical quantum methods and Density Functional Theory (DFT), have been successfully applied to predict the pKa of 1,2,4-triazole derivatives. univ-ovidius.roresearchgate.net Semi-empirical methods, such as PM3, AM1, RM1, and the more recent PM6 and PM7, offer a computationally efficient way to estimate molecular properties. univ-ovidius.rowikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them suitable for large molecules and extensive screening. wikipedia.orguni-muenchen.de

A significant aspect of these computational studies is the ability to model the influence of different solvents on molecular properties. Research on 1,2,4-triazole derivatives has shown that thermodynamic values and pKa can be calculated in a wide array of solvent media using the MOPAC (Molecular Orbital Package) computer program. univ-ovidius.ro For instance, studies on related triazole compounds have demonstrated that acidity can vary dramatically depending on the solvent, with a compound showing high acidity in a polar protic solvent like trifluoroacetic acid and very low acidity in a nonpolar solvent like cyclohexane. univ-ovidius.roresearchgate.net

The theoretical pKa values are typically derived using a thermodynamic cycle that involves calculating the Gibbs free energy (ΔG) of the molecule in both its protonated and deprotonated states. univ-ovidius.ro This, in turn, requires the calculation of other key thermodynamic parameters.

The accuracy of these predictions is a critical consideration. More computationally intensive methods, such as DFT with functionals like M06-2X and basis sets like 6-311+G(d,p), often provide results with higher accuracy, showing excellent correlation with experimental data. researchgate.net Combining semi-empirical quantum mechanics with machine learning approaches has also emerged as a powerful strategy, achieving high accuracy (root-mean-square errors of 0.7–1.0 log units) at a lower computational cost compared to high-level ab-initio methods. nih.gov

The following table illustrates the wide range of predicted pKa values for a 1,2,4-triazole derivative in different solvents, as determined by the RM1 semi-empirical quantum method. This highlights the profound effect of the chemical environment on the acidic properties of this class of compounds. univ-ovidius.roresearchgate.net

Predicted pKa Values of a 1,2,4-Triazole Derivative in Various Solvents (RM1 Method)

Solvent Predicted pKa
Trifluoroacetic acid 1.25
Formic acid 11.01
Nitromethane 24.11
Acetonitrile (B52724) 29.80
Methanol (B129727) 30.15
Water 33.37
Ethanol 33.82
Pyridine 36.19
Acetone 36.44
Diethyl ether 47.93
Chloroform 50.84
Benzene 59.41
Carbon tetrachloride 62.47
Cyclohexane 69.57

Note: The data presented is for a representative 1,2,4-triazole derivative and is intended to illustrate the computational approach and the impact of solvent on pKa. The specific values are taken from a published study on related compounds. univ-ovidius.roresearchgate.net

Beyond pKa, computational methods can elucidate other aspects of molecular reactivity and stability. mdpi.com Frontier Molecular Orbital (HOMO-LUMO) analysis and Natural Bond Orbital (NBO) analysis can reveal information about charge delocalization and the stability of the molecule, which are related to its kinetic and thermodynamic properties. scirp.org These theoretical investigations are indispensable for building a comprehensive understanding of the chemical nature of 2- univ-ovidius.roresearchgate.netresearchgate.netTriazol-1-yl-pyridin-4-ylamine and guiding the synthesis and application of related novel compounds.

Structure Activity Relationship Sar and Mechanistic Biological Investigations Preclinical Focus

Investigation of Molecular Targets and Elucidation of Action Mechanisms

Understanding how a compound interacts with its molecular targets is fundamental to elucidating its mechanism of action. For derivatives of 2-Triazol-1-yl-pyridin-4-ylamine, these investigations have spanned a range of biological entities, including enzymes and receptors.

The 1,2,4-triazole (B32235) moiety, a key component of the studied scaffold, is a well-known pharmacophore that has been incorporated into numerous enzyme inhibitors. The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors or donors and can also coordinate with metal ions in the active sites of metalloenzymes.

Kinase Inhibition: The 2-Triazol-1-yl-pyridin-4-ylamine scaffold has been identified as a privileged structure in the design of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Libraries of compounds built around this core have been screened against various kinases to identify potent and selective inhibitors. For example, derivatives have been investigated for their potential to inhibit kinases such as MAP4K4, which is involved in a variety of cellular processes. The pyridin-4-ylamine portion of the molecule often serves as a key interaction point, forming hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

Cytochrome P450 Enzymes: The triazole ring is a classic structural feature of many antifungal agents that target lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51) essential for ergosterol (B1671047) biosynthesis in fungi. Molecular docking studies of some 1,2,4-triazole derivatives have suggested a strong binding affinity to CYP51. This interaction is believed to be a key part of their antifungal mechanism. The nitrogen atoms of the triazole ring can coordinate with the heme iron atom in the enzyme's active site, leading to inhibition of its catalytic activity.

Enzyme TargetDerivative of 2-Triazol-1-yl-pyridin-4-ylamineIC50 (nM)
Kinase ACompound X50
Kinase BCompound Y120
CYP51Compound Z85

This table is for illustrative purposes only, as specific data for the parent compound is not available.

Beyond enzyme inhibition, derivatives of the 2-Triazol-1-yl-pyridin-4-ylamine scaffold have been explored for their ability to bind to and modulate the function of various receptors. The aromatic pyridine (B92270) ring and the triazole system can participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and hydrophobic interactions, which are crucial for receptor recognition.

For instance, certain triazole-containing compounds have been investigated as antagonists for specific G-protein coupled receptors (GPCRs). The specific substitution patterns on the pyridine and triazole rings can be systematically modified to optimize binding affinity and selectivity for a particular receptor subtype.

To gain a deeper understanding of the molecular interactions between the 2-Triazol-1-yl-pyridin-4-ylamine scaffold and its protein targets, various biophysical techniques can be employed. Techniques such as X-ray crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) provide detailed information about the binding mode, affinity, and thermodynamics of these interactions.

While specific biophysical data for the parent compound is scarce, these methods are instrumental in the lead optimization process for its derivatives. For example, a crystal structure of a kinase in complex with a derivative of this scaffold would reveal the precise orientation of the inhibitor in the active site and highlight the key amino acid residues involved in the binding. This information is invaluable for designing new analogues with improved potency and selectivity.

Cellular Bioactivity Profiling (In Vitro)

The biological activity of compounds derived from the 2-Triazol-1-yl-pyridin-4-ylamine scaffold has been assessed in various cell-based assays to understand their effects on cellular processes.

Derivatives of this scaffold have been evaluated in a variety of cell-based assays to confirm that their interaction with a molecular target translates into a measurable cellular effect. For example, compounds designed as kinase inhibitors have been tested for their ability to inhibit downstream signaling pathways in cancer cell lines.

In the context of neuroprotection, a derivative of a related 5-(4-pyridinyl)-1,2,4-triazole scaffold has been shown to reduce α-synuclein aggregation in an in vitro assay. This suggests that compounds based on this core structure may have therapeutic potential in neurodegenerative diseases like Parkinson's disease.

The following table provides a hypothetical representation of data from cell-based assays.

Cell LineBiological PathwayDerivativeEC50 (µM)
Cancer Cell Line AKinase SignalingCompound X0.5
Neuronal Cell Line Bα-synuclein AggregationCompound P1.2

This table is for illustrative purposes only.

For a compound to exert its biological effect, it must be able to cross the cell membrane and reach its intracellular target. Studies on the cellular uptake, distribution, and accumulation of derivatives of the 2-Triazol-1-yl-pyridin-4-ylamine scaffold are crucial for understanding their pharmacokinetic and pharmacodynamic properties.

The physicochemical properties of these compounds, such as their lipophilicity and ionization state, can be fine-tuned by chemical modification to optimize their cellular permeability. Techniques like fluorescence microscopy, using tagged derivatives, or liquid chromatography-mass spectrometry (LC-MS) analysis of cell lysates can be used to quantify the intracellular concentration of these compounds.

Analysis of Gene Expression and Protein Regulation in Cellular Models

Mechanistic studies on a series of 8-chloro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine derivatives have demonstrated their ability to modulate specific cellular signaling pathways by altering gene and protein expression. doi.org In cellular models of triple-negative breast cancer (TNBC), which often exhibit abnormal activation of the Hedgehog (Hh) signaling pathway, these compounds were found to be potent inhibitors. doi.org

Furthermore, the inhibitory effect on the Hh pathway was confirmed by observing the expression of the downstream regulatory factor, glioma-associated oncogene 1 (Gli1). Treatment with TPB15 resulted in a significant reduction in Gli1 expression. doi.org This modulation of gene and protein expression led to tangible anti-proliferative effects, with studies showing that TPB15 induced cell cycle arrest and apoptosis in the cancer cells. doi.org

Table 1: Effect of nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine Derivative TPB15 on Protein Expression

Protein Target Effect in MDA-MB-468 Cells Pathway Reference
Smoothened (Smo) Reduced protein and mRNA expression Hedgehog doi.org

Preclinical In Vivo Mechanistic Studies in Model Organisms

Pharmacodynamic Biomarker Assessment in Animal Models

In vivo studies using animal models provide crucial evidence of a compound's biological activity and mechanism of action within a living system. For the 8-chloro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine series, preclinical assessments in animal models of cancer have been conducted to evaluate their anti-tumor efficacy. doi.org

The compound TPB15 demonstrated greater anti-tumor activity in animal models than Vismodegib, a known Smo inhibitor, and did so with lower toxicity. doi.org The reduction in tumor volume and growth serves as a primary pharmacodynamic endpoint, indicating the compound's effective engagement with its target and modulation of the oncogenic pathway in vivo. While specific biomarker molecules were not detailed in the provided source, the downstream effects on tumor progression confirm the biological activity of the compound series in a preclinical setting. doi.org

Target Engagement and Pathway Modulation in Biological Systems

Target engagement studies confirm that a compound interacts with its intended molecular target to elicit a biological response. For the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine series, researchers confirmed direct binding to the Smoothened (Smo) protein, a vital component of the Hedgehog signaling pathway. doi.org Four compounds from this series, including TPB3, TPB14, TPB15, and TPB17, showed a stronger binding affinity for Smo than the reference inhibitor, Vismodegib. doi.org This direct engagement is crucial for inhibiting the pathway. The subsequent pathway modulation was evidenced by the blockage of Smo translocation to the cilia and the significant inhibition of the downstream transcription factor Gli1. doi.org

In a different therapeutic area, a series of 3-thio-1,2,4-triazolyl pyridines was investigated for activity against Mycobacterium tuberculosis (Mtb). nih.gov For nitro-containing analogues within this series, the mechanism of action was linked to the activation by the nitroreductase Ddn, which is dependent on coenzyme F420. nih.govnih.gov This indicates that the compound engages with a specific metabolic activation pathway within the bacterium to exert its antitubercular effect. nih.gov

Rational Design Strategies Guided by SAR and Mechanistic Insights

Rational design leverages an understanding of a compound's structure-activity relationship (SAR) and its mechanism of action to create more potent and effective derivatives. This approach has been central to the development of 1,2,4-triazolyl pyridine compounds.

In the development of antitubercular 3-thio-1,2,4-triazolyl pyridines, a hit-to-lead optimization campaign was initiated following the discovery of a hit compound. nih.gov The SAR studies revealed several key insights:

A substituted aromatic ring attached to the thioether was found to be important for anti-Mtb activity. nih.gov

Substitution at the para-position of the phenyl ring was tolerant to a wide range of chemical groups, including halogens and both electron-donating and electron-withdrawing groups. nih.gov

The 1,2,4-triazole core was found to be important, as replacing it with other heterocycles like pyrrole (B145914) led to a decrease in activity, suggesting a key role for the nitrogen atoms in the triazole ring. nih.gov

These insights guided the synthesis of new analogues with improved potency. nih.gov

Similarly, the design of the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine series as Smoothened inhibitors was a rational process aimed at targeting the Hedgehog pathway. doi.org By synthesizing and screening a focused library of twenty derivatives, researchers were able to identify compounds with superior binding affinity and in vivo anti-tumor activity compared to existing inhibitors, supporting the further optimization of this novel scaffold. doi.org

Table 2: Summary of SAR Findings for 3-thio-1,2,4-triazolyl Pyridines against Mtb

Structural Modification Impact on Activity Rationale/Insight Reference
Removal of substituted aromatic ring 35-fold decrease Aromatic ring is critical for maintaining activity. nih.gov
Substitution at para-position of phenyl ring Tolerant to diverse groups Allows for modification to improve other properties (e.g., solubility). nih.gov
Replacement of 1,2,4-triazole core with pyrrole 3-fold decrease N1 and N2 atoms of the triazole may be important for biological activity. nih.gov

Analytical Methodologies for Compound Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 2- eurl-pesticides.eusielc.comscispace.comTriazol-1-yl-pyridin-4-ylamine from complex matrices. The selection of a specific technique is contingent on the compound's physicochemical properties and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and determining the concentration of 2- eurl-pesticides.eusielc.comscispace.comTriazol-1-yl-pyridin-4-ylamine. Reversed-phase HPLC (RP-HPLC) is commonly employed due to the compound's polarity. The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

A typical HPLC method for analyzing compounds with a 1,2,4-triazole (B32235) moiety involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comrjptonline.org Gradient elution is often preferred to ensure the efficient separation of the main compound from any impurities or related substances. rjptonline.org Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance. rjptonline.org For instance, a related compound, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, was analyzed using a C18 column with a gradient of methanol and a phosphate (B84403) buffer at pH 7.0, with detection at 240 nm. rjptonline.org Similarly, 1,2,4-triazole itself has been separated using a mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and sulfuric acid. sielc.com

ParameterTypical ConditionReference
ColumnReversed-phase C18 (e.g., 250x4.6mm, 5µm) rjptonline.org
Mobile Phase AAqueous Buffer (e.g., Phosphate buffer, pH 7.0) rjptonline.org
Mobile Phase BAcetonitrile or Methanol sielc.comrjptonline.org
Elution ModeGradient rjptonline.org
Flow Rate1.0 mL/min rjptonline.org
DetectionUV/DAD at λmax (e.g., 240 nm) rjptonline.org

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Direct analysis of 2- eurl-pesticides.eusielc.comscispace.comTriazol-1-yl-pyridin-4-ylamine by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal lability, which are characteristic of nitrogen-rich heterocyclic compounds. However, GC can be applied following a derivatization step that converts the non-volatile analyte into a more volatile and thermally stable derivative. This approach is common for trace amine analysis, where derivatization improves chromatographic properties and sensitivity. rug.nl While specific GC methods for this exact compound are not prevalent in the literature, the amine group on the pyridine (B92270) ring could potentially be derivatized, for example, through acylation, to facilitate GC analysis.

Chiral Chromatography for Enantiomeric Separation (if applicable)

The parent compound 2- eurl-pesticides.eusielc.comscispace.comTriazol-1-yl-pyridin-4-ylamine is achiral and therefore does not form enantiomers. However, chiral chromatography is a vital technique for the separation of chiral derivatives or analogues that contain a stereocenter. Many biologically active triazole compounds, particularly fungicides, are chiral and exist as mixtures of enantiomers. scispace.com The enantioselective separation of such compounds is often accomplished using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as amylose-tris(3,5-dimethylphenylcarbamate), have demonstrated powerful separation capabilities for a wide variety of chiral triazole pesticides. scispace.com For example, the enantiomers of triazole pesticides like myclobutanil, paclobutrazol, and tebuconazole (B1682727) have been successfully resolved using this type of CSP with a mobile phase of n-hexane and isopropanol. scispace.com This methodology would be directly applicable if a chiral center were introduced into the structure of 2- eurl-pesticides.eusielc.comscispace.comTriazol-1-yl-pyridin-4-ylamine.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and selective alternative for the quantification of 2- eurl-pesticides.eusielc.comscispace.comTriazol-1-yl-pyridin-4-ylamine. These techniques rely on the compound's ability to be oxidized or reduced at an electrode surface. A sensor for 2-amino-1-methyl-6-phenyl-imidazo[4,5-b]pyridine, a compound also containing a pyridine ring and amino group, was developed using molecularly imprinted hydrogels on a glassy carbon electrode. mdpi.com This sensor demonstrated a linear response and a low detection limit of 0.07 ng/mL. mdpi.com

Furthermore, a polymeric film of 3,5-diamino-1,2,4-triazole has been electropolymerized onto a pencil graphite (B72142) electrode to selectively detect pyridoxine, a vitamin with a pyridine ring structure. nih.gov The modified electrode was used with differential pulse voltammetry (DPV) to quantify pyridoxine, which undergoes irreversible oxidation at 0.79 V. nih.gov This demonstrates the potential for developing a similar sensor based on the electrochemical properties of the triazole and pyridine moieties within 2- eurl-pesticides.eusielc.comscispace.comTriazol-1-yl-pyridin-4-ylamine.

Spectrophotometric and Fluorimetric Techniques (UV-Vis, Fluorescence)

Spectroscopic techniques are fundamental for both qualitative and quantitative analysis.

UV-Vis Spectrophotometry: The presence of conjugated π-systems in the triazole and pyridine rings results in characteristic absorption in the ultraviolet-visible (UV-Vis) region. The absorption spectrum of a structurally similar compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, shows a strong, complex absorption pattern in the 200–400 nm range. mdpi.com For quantitative purposes, a spectrophotometric method was developed for a drug by reacting it with a novel reagent, 6-hydrazineyl-3-(pyridin-4-yl)- eurl-pesticides.eusielc.comscispace.comtriazolo[3,4-b] eurl-pesticides.euscispace.comnih.govthiadiazole, which is derived from a pyridine precursor. researchgate.netekb.eg The resulting product's absorbance was measured at 466 nm, allowing for quantification with a molar absorptivity of 17918.92 L·mol⁻¹·cm⁻¹. ekb.eg

Fluorescence Spectroscopy: Some triazole-pyridine derivatives exhibit fluorescence, which can be exploited for highly sensitive detection. A study of 2-(1,2,3-triazol-4-yl)pyridine-containing ethynylarenes found that they act as 'turn-on' fluorescent chemosensors. nih.gov While some related compounds show fluorescence quenching, others display signal intensification and a hypsochromic (blue) shift in their emission spectra upon binding to specific metal ions like Ni(II). nih.govresearchgate.net The luminescence spectrum of 1,2,4-triazolo[4,3-a]pyridin-3-amine shows emission bands around 460 nm and 545 nm, which are attributed to π* → n transitions of the pyridine and triazole rings, respectively. mdpi.com These properties suggest that fluorimetry could be a viable and sensitive method for the analysis of 2- eurl-pesticides.eusielc.comscispace.comTriazol-1-yl-pyridin-4-ylamine.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry, are the gold standard for comprehensive analysis, especially in complex matrices.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is exceptionally well-suited for analyzing polar, non-volatile compounds like 2- eurl-pesticides.eusielc.comscispace.comTriazol-1-yl-pyridin-4-ylamine. This method provides structural information and allows for quantification at very low levels. The analysis of polar triazole derivative metabolites in food and environmental samples is a well-established application. eurl-pesticides.eunih.gov These methods often use a Hypercarb (porous graphitic carbon) column, which is effective for retaining very polar compounds. eurl-pesticides.eunih.gov A fast and simple solid-phase extraction (SPE) followed by LC-MS/MS has been developed for 1,2,4-triazole in groundwater, achieving quantification limits around 0.003 μg/L. nih.gov

For quantification, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions, providing excellent selectivity and sensitivity. amazonaws.com A validated LC-MS/MS assay for novel 1,5-diaryl-1,2,4-triazole sulfonamides in human plasma utilized a C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile, achieving a total run time of under 6 minutes. nih.gov

ParameterTypical ConditionReference
SeparationLC (Reversed-phase C18 or Hypercarb column) nih.govnih.gov
IonizationElectrospray Ionization (ESI), positive mode-
Analysis ModeTandem Mass Spectrometry (MS/MS) eurl-pesticides.eu
QuantificationMultiple Reaction Monitoring (MRM) amazonaws.com
ApplicationTrace analysis in biological and environmental samples nih.govnih.gov

GC-MS: As with conventional GC, Gas Chromatography-Mass Spectrometry (GC-MS) analysis would require a derivatization step to increase the volatility of 2- eurl-pesticides.eusielc.comscispace.comTriazol-1-yl-pyridin-4-ylamine. Once derivatized, GC-MS can provide detailed structural information from the mass fragmentation patterns and sensitive quantification.

Potential Advanced Research Applications Mechanistic and Fundamental

Development as Molecular Probes for Biological Research

The structural characteristics of 2- chemimpex.comnih.govnih.govTriazol-1-yl-pyridin-4-ylamine make it a promising candidate for the development of molecular probes for biological research. The nitrogen-rich triazole and pyridine (B92270) rings can engage in various intermolecular interactions, including hydrogen bonding and metal coordination, which are crucial for binding to biological targets. Furthermore, the aromatic system of the molecule can serve as a fluorophore, the properties of which can be modulated by substitution.

A notable example of a structurally similar compound, 3-amino-5-pyridin-3-yl-1,2,4-triazole (3-APT), has been successfully developed as a novel fluorescence probe for the trace analysis of silymarin (B1681676) in various samples, including human plasma. nih.gov The reaction of 3-APT with silymarin in the presence of sodium hydroxide (B78521) results in a highly fluorescent product, allowing for sensitive quantification. nih.gov This demonstrates the potential of the triazolyl-pyridine scaffold to be utilized in the design of "turn-on" fluorescent probes for the detection of specific analytes.

Key characteristics that support the development of 2- chemimpex.comnih.govnih.govTriazol-1-yl-pyridin-4-ylamine as a molecular probe include:

Fluorescent Core: The conjugated π-system of the pyridine and triazole rings can exhibit intrinsic fluorescence.

Reactive Amine Group: The amino group on the pyridine ring can be readily functionalized to introduce specific recognition elements for targeting biomolecules.

Metal-Chelating Properties: The triazole and pyridine nitrogen atoms can coordinate with metal ions, a property that can be exploited for the development of probes for metal sensing or as a component of more complex imaging agents. chemimpex.comresearchgate.net

Utilization as a Scaffold for Combinatorial Chemistry Libraries

The 1,2,4-triazole (B32235) ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.gov The structural framework of 2- chemimpex.comnih.govnih.govTriazol-1-yl-pyridin-4-ylamine is well-suited for the construction of combinatorial chemistry libraries to discover new bioactive molecules. The primary amino group on the pyridine ring serves as a convenient handle for the introduction of a wide variety of substituents through techniques such as amide bond formation or reductive amination.

A one-pot, three-component reaction has been described for the synthesis of unsymmetrical 1,3,5-trisubstituted-1,2,4-triazoles, demonstrating the feasibility of generating large libraries of compounds based on the triazole core. nih.gov This approach, which involves the coupling of amidines, carboxylic acids, and hydrazines, achieved a high success rate in parallel synthesis, highlighting the robustness of triazole chemistry for library generation. nih.gov By analogy, 2- chemimpex.comnih.govnih.govTriazol-1-yl-pyridin-4-ylamine could be employed as a building block in similar multi-component reactions or in solid-phase synthesis to create a diverse collection of molecules for high-throughput screening.

Advantages of using 2- chemimpex.comnih.govnih.govTriazol-1-yl-pyridin-4-ylamine in combinatorial chemistry:

Synthetic Tractability: The presence of a reactive functional group allows for straightforward derivatization.

Structural Rigidity: The fused ring system provides a degree of conformational constraint, which can be beneficial for target binding.

Access to Diverse Chemical Space: A wide range of substituents can be introduced, leading to a library of compounds with varied physicochemical properties.

Application in Material Science for Functional Materials (e.g., Luminescent Properties)

Derivatives of 1,2,4-triazole have shown promise in the field of material science, particularly in the development of functional materials with interesting photophysical properties. mdpi.comresearchgate.net The conjugated nature of the 2- chemimpex.comnih.govnih.govTriazol-1-yl-pyridin-4-ylamine core suggests that it could be a valuable building block for the synthesis of luminescent materials. Research on highly conjugated 4H-1,2,4-triazole derivatives has demonstrated their strong emission properties and high quantum yields of fluorescence. mdpi.com

Furthermore, studies on the structural and optical properties of a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, have provided insights into its electron absorption and luminescence spectra. nih.gov The Stokes shifts, which are indicative of the difference between the absorption and emission maxima, were found to be significant for both the triazole and pyridine rings of this molecule. nih.gov This suggests that the electronic properties of the triazolyl-pyridine system can be tuned to achieve desired luminescent characteristics.

Luminescent Properties of a Related Triazolopyridine Derivative
Ring SystemStokes Shift (cm⁻¹)
Triazole Ring9410
Pyridine Ring7625

The potential applications in material science are not limited to luminescence. The ability of the triazole moiety to form stable complexes with metal ions could be exploited in the creation of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or catalytic properties. chemimpex.com

Role as Reagents in Advanced Analytical Chemistry

Building on its potential as a fluorescent probe, 2- chemimpex.comnih.govnih.govTriazol-1-yl-pyridin-4-ylamine and its derivatives could serve as versatile reagents in advanced analytical chemistry. The triazole ring is known to form stable complexes with a variety of metal ions, which can be leveraged for their detection and quantification. chemimpex.com For instance, 2-(1H-1,2,4-Triazol-3-yl)pyridine has been shown to act as a reagent in analytical techniques for the determination of metal ions in environmental samples. chemimpex.com

The development of a spectrofluorimetric method for the analysis of silymarin using a triazolyl-pyridine derivative highlights the potential for creating highly sensitive and selective analytical methods. nih.gov The key analytical parameters of this method are summarized in the table below.

Analytical Parameters for Silymarin Determination using a Triazolyl-Pyridine Probe
ParameterValue
Linearity Range0.05-8 µg mL⁻¹
Correlation Coefficient (r²)0.9993
Limit of Detection (LOD)10.79 ng mL⁻¹
Limit of Quantitation (LOQ)32.71 ng mL⁻¹
Excitation Wavelength (λex)390 nm
Emission Wavelength (λem)504 nm

These data underscore the high sensitivity that can be achieved with such reagents. By modifying the structure of 2- chemimpex.comnih.govnih.govTriazol-1-yl-pyridin-4-ylamine, it may be possible to develop new analytical reagents with tailored selectivity for a wide range of analytes.

Future Directions and Emerging Research Avenues

Exploration of Novel Biocatalytic and Flow Chemistry Synthesis Paradigms

Traditional multi-step batch synthesis of triazole and pyridine (B92270) derivatives often involves reflux conditions, various solvents, and sometimes challenging purification processes. evitachem.comnih.gov Future research will likely pivot towards more sustainable and efficient manufacturing paradigms such as biocatalysis and flow chemistry.

Biocatalysis offers an environmentally benign approach, utilizing enzymes to perform specific chemical transformations with high selectivity, thereby reducing the need for protecting groups and minimizing hazardous waste. Research could focus on identifying or engineering enzymes capable of catalyzing key bond-forming steps in the synthesis of the triazole or aminopyridine precursors.

Flow chemistry , or continuous-flow synthesis, provides significant advantages in terms of safety, scalability, and process control. uc.pt The synthesis of heterocyclic compounds, including triazoles, has been shown to be amenable to flow processes, which can allow for rapid reaction optimization and safer handling of potentially hazardous intermediates. durham.ac.ukmdpi.com Future work on 2- nih.govnih.govnih.govTriazol-1-yl-pyridin-4-ylamine could involve adapting known cyclization organic-chemistry.org or coupling reactions nih.gov into a continuous-flow setup. This would not only enhance production efficiency but also facilitate the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Synthesis ParadigmKey Advantages for 2- nih.govnih.govnih.govTriazol-1-yl-pyridin-4-ylamineResearch FocusPotential Outcome
BiocatalysisHigh selectivity, milder reaction conditions, reduced environmental impact, fewer byproducts.Screening for novel enzymes (e.g., transaminases, hydrolases); enzyme engineering for substrate specificity."Green" synthesis route with high purity and enantioselectivity where applicable.
Flow ChemistryEnhanced safety, improved heat/mass transfer, precise control of reaction parameters, ease of scalability, potential for automation. uc.ptTranslation of batch reactions (e.g., cyclization, coupling) to continuous-flow reactors; integration of in-line purification. durham.ac.ukEfficient, scalable, and automated on-demand production of the target compound and its derivatives.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid analysis of vast datasets to predict molecular properties and guide the design of new chemical entities. wur.nlfnasjournals.com For 2- nih.govnih.govnih.govTriazol-1-yl-pyridin-4-ylamine, these computational tools offer several avenues for accelerated research.

Predictive Modeling: ML algorithms can be trained on existing data from triazole and aminopyridine analogs to build robust Quantitative Structure-Activity Relationship (QSAR) models. digitellinc.comfrontiersin.org Such models can predict the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel, un-synthesized derivatives, allowing researchers to prioritize the most promising candidates. nih.govnih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the 2- nih.govnih.govnih.govTriazol-1-yl-pyridin-4-ylamine scaffold, optimized for desired properties such as enhanced binding affinity to a specific target or improved drug-like characteristics. wur.nl This approach can explore a much broader chemical space than traditional medicinal chemistry, potentially leading to the discovery of highly potent and selective compounds.

AI/ML ApplicationSpecific Technique/ModelObjectiveExpected Impact
Virtual Screening & Hit IdentificationMachine Learning Classifiers (e.g., K Nearest Neighbour, Random Forest) nih.govmdpi.comIdentify novel derivatives with high predicted activity against specific biological targets.Reduces time and cost of initial screening; increases hit rate.
ADMET & Property PredictionQSAR, Deep Learning Models frontiersin.orgForecast pharmacokinetic and toxicity profiles early in the discovery process. researchgate.netMinimizes late-stage failures by prioritizing compounds with favorable drug-like properties.
De Novo Molecular DesignGenerative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Create novel analogs optimized for multi-parameter objectives (e.g., potency, selectivity, low toxicity).Accelerates the design-make-test-analyze cycle and leads to more innovative chemical matter.

Investigation of Polypharmacology and Multi-Target Modulation for Complex Biological Systems

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. wikipedia.org Polypharmacology, where a single drug is designed to interact with multiple targets, has emerged as a promising strategy. nih.govwiley.com The hybrid nature of 2- nih.govnih.govnih.govTriazol-1-yl-pyridin-4-ylamine, combining two biologically active heterocycles, makes it an intriguing candidate for multi-target modulation.

Future research should systematically explore the polypharmacological profile of this compound. This involves screening it against large panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in disease pathways. The ability of the triazole ring to engage in various non-covalent interactions like hydrogen bonding and π-stacking could enable its binding to multiple proteins. nih.govbiointerfaceresearch.com Identifying a unique multi-target fingerprint for this scaffold could open up new therapeutic applications for diseases where modulating a network of targets is more effective than inhibiting a single protein. mdpi.com For instance, triazole derivatives have been intentionally designed as multi-target-directed ligands for complex conditions like Alzheimer's disease. researchgate.net

Potential Target ClassRationale for InvestigationPotential Therapeutic Area
Protein KinasesMany kinase inhibitors feature nitrogen-containing heterocyclic scaffolds.Oncology, Inflammatory Diseases
G-Protein Coupled Receptors (GPCRs)Pyridine and triazole moieties are present in various CNS-active agents that target GPCRs.Neurological Disorders, Metabolic Diseases
MetalloenzymesThe nitrogen atoms in the triazole ring can act as metal-coordinating ligands.Infectious Diseases, Cancer
Epigenetic Targets (e.g., HDACs, HATs)Heterocyclic compounds are known to interact with the active sites of epigenetic enzymes.Oncology, Genetic Disorders

Application of Systems Biology Approaches to Elucidate Broader Mechanistic Networks

While identifying direct molecular targets is crucial, understanding the broader impact of a compound on the entire cellular system is the next frontier. Systems biology provides a holistic framework for this by integrating large-scale 'omics' datasets (genomics, proteomics, metabolomics) to map the global cellular response to a chemical perturbation. nih.govresearchgate.net

Applying systems biology to 2- nih.govnih.govnih.govTriazol-1-yl-pyridin-4-ylamine would move beyond a single mechanism of action to build a comprehensive network of its biological effects. bohrium.com For example, studies on similar triazolyl pyridines in Mycobacterium tuberculosis have already begun to uncover complex activation pathways. nih.gov A systems-level approach would expand this by using techniques like RNA-sequencing to see how the compound alters global gene expression, or proteomics to identify widespread changes in protein levels and post-translational modifications. This can reveal unexpected off-target effects, identify biomarkers of drug response, and uncover synergistic relationships with other drugs. nih.govresearchgate.net Such an approach provides a deeper, network-level understanding of the compound's true biological footprint, which is invaluable for both therapeutic development and for its use as a chemical probe to study complex biology.

Systems Biology ApproachData GeneratedBiological Insights Gained
Transcriptomics (RNA-Seq)Differential gene expression profiles.Identification of perturbed signaling and metabolic pathways; understanding of transcriptional regulation changes.
Proteomics (Mass Spectrometry)Changes in protein abundance and post-translational modifications.Elucidation of direct and indirect protein targets; mapping of signaling cascades.
Metabolomics (NMR, Mass Spectrometry)Alterations in the cellular metabolome.Insights into metabolic reprogramming and enzyme inhibition; identification of functional biomarkers.
ChemoproteomicsDirect protein-binding partners of the compound.Unbiased, proteome-wide identification of on- and off-targets.

Q & A

Basic: What synthetic methodologies are established for 2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine, and how do reaction conditions impact yield?

Answer:
The compound is typically synthesized via Meerwein arylation using diazonium salts in the presence of copper(II) chloride, followed by coupling with thiazole intermediates . Key factors affecting yield include:

  • Temperature control (room temperature for diazonium salt preparation, reflux for coupling).
  • Catalyst optimization (e.g., CuCl₂ concentration).
  • Purification via column chromatography or recrystallization to isolate the product from byproducts like unreacted amines or sulfides.
    For analogs, nucleophilic substitution at the pyridine ring or cyclocondensation of triazole precursors with pyridine derivatives is also employed .

Basic: How is structural characterization of this compound validated?

Answer:

  • ¹H/¹³C NMR : Assign peaks for triazole protons (δ 7.6–8.5 ppm) and pyridine protons (δ 8.5–9.0 ppm). Splitting patterns confirm substitution positions .
  • X-ray crystallography : Resolve bond lengths (e.g., C-N triazole bonds ≈ 1.31–1.35 Å) and dihedral angles between triazole and pyridine rings to confirm planarity .
  • Elemental analysis : Validate purity (>95% C, H, N content).

Advanced: How can discrepancies in reported biological activities of triazole-pyridine derivatives be systematically addressed?

Answer:
Contradictions often arise from:

  • Cell line specificity : For example, derivatives show selectivity against MDA-MB-435 (melanoma) but not MCF7 (breast cancer) due to variable receptor expression .
  • Assay conditions : Differences in concentration (e.g., 10 μM vs. 50 μM), incubation time, or serum content in media.
  • Metabolic stability : Use hepatocyte microsomal assays to compare degradation rates.
  • Dose-response curves : Calculate IC₅₀ values to normalize potency comparisons .

Advanced: What computational strategies predict the coordination behavior of this compound in metal complexes?

Answer:

  • DFT calculations : Optimize geometry to identify binding sites (e.g., triazole N3 or pyridine N as donors) and calculate ligand field parameters .
  • Molecular docking : Screen against metalloenzyme active sites (e.g., cytochrome P450) to predict inhibition modes.
  • Hirshfeld surface analysis : Model intermolecular interactions (e.g., hydrogen bonds with metal-coordinated water) .

Advanced: How do crystal packing and intermolecular forces influence the stability of triazole-pyridine derivatives?

Answer:

  • Hydrogen bonding : N-H···N interactions between triazole and pyridine moieties stabilize layered packing .
  • π-π stacking : Parallel-displaced stacking of aromatic rings (distance ≈ 3.5–4.0 Å) enhances thermal stability.
  • Halogen interactions : Chloro/methoxy substituents can form C-X···π contacts, altering solubility .

Advanced: What structural modifications enhance the bioactivity or physicochemical properties of triazole-pyridine derivatives?

Answer:

  • Triazole substituents : Electron-withdrawing groups (e.g., -NO₂ at position 3) improve anticancer activity but reduce solubility .
  • Pyridine modifications : Methylation at position 4 increases lipophilicity (logP > 2.5), enhancing blood-brain barrier penetration.
  • Hybrid systems : Coupling with coumarin or thiazole (e.g., via thioether linkages) broadens antimicrobial activity .

Advanced: How can reaction byproducts during synthesis be identified and minimized?

Answer:

  • LC-MS monitoring : Detect intermediates (e.g., uncyclized thiosemicarbazides) and optimize reaction time .
  • Byproduct analysis : Use ²D NMR (COSY, HSQC) to resolve overlapping signals from regioisomers.
  • Catalyst screening : Replace CuCl₂ with Pd/C for cleaner coupling, reducing halogenated byproducts .

Advanced: What spectroscopic techniques resolve tautomeric or isomeric ambiguities in triazole-pyridine systems?

Answer:

  • VT-NMR (Variable Temperature) : Monitor proton shifts to identify tautomers (e.g., 1,2,4-triazole vs. 1,3,4-triazole forms) .
  • IR spectroscopy : Differentiate NH stretching (≈ 3400 cm⁻¹) in amine forms vs. absence in N-alkylated derivatives.
  • X-ray powder diffraction : Distinguish polymorphs (e.g., monoclinic vs. orthorhombic) caused by isomerism .

Advanced: How are mechanistic studies designed to elucidate the anticancer mode of action?

Answer:

  • Flow cytometry : Assess apoptosis (Annexin V/PI staining) or cell cycle arrest (e.g., G₂/M phase blockage) .
  • Western blotting : Quantify protein targets (e.g., PARP cleavage for apoptosis; cyclin B1 for cell cycle effects).
  • Kinase inhibition assays : Screen against CDK or EGFR kinases to identify primary targets .

Advanced: What strategies improve the metabolic stability of triazole-pyridine derivatives in vivo?

Answer:

  • Deuterium labeling : Replace labile C-H bonds with C-D to slow hepatic oxidation.
  • Prodrug design : Mask amine groups as acetyl or Boc-protected forms for sustained release.
  • CYP450 profiling : Identify isoforms (e.g., CYP3A4) responsible for degradation and use inhibitors (e.g., ketoconazole) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.